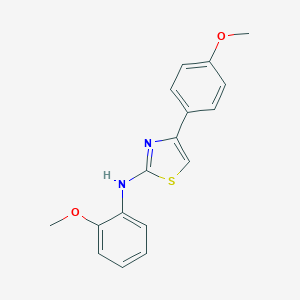

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-13-9-7-12(8-10-13)15-11-22-17(19-15)18-14-5-3-4-6-16(14)21-2/h3-11H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVQXDMUIGOGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This two-component reaction involves the condensation of a thiourea derivative with an α-halo ketone. For N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, the protocol proceeds as follows:

Reagents :

-

N-(2-Methoxyphenyl)thiourea : Synthesized via the reaction of 2-methoxyaniline with thiophosgene or ammonium thiocyanate.

-

4-(4-Methoxyphenyl)-2-bromoacetophenone : Prepared by bromination of 4-methoxyacetophenone using molecular bromine in acetic acid.

Procedure :

-

Combine equimolar quantities of N-(2-methoxyphenyl)thiourea and 4-(4-methoxyphenyl)-2-bromoacetophenone in anhydrous ethanol.

-

Reflux the mixture at 70–80°C for 6–8 hours under nitrogen atmosphere to prevent oxidation.

-

Neutralize the reaction with ammonium hydroxide (pH 8–9) to precipitate the crude product.

-

Purify via recrystallization from ethanol or dimethyl sulfoxide (DMSO)/water mixtures.

Key Observations :

Advanced Methodological Optimizations

Solvent and Catalytic Enhancements

Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile accelerate cyclization by stabilizing ionic intermediates. The addition of glacial acetic acid (2–5% v/v) as a catalyst increases yields by 15–20% through protonation of the thiourea nitrogen, enhancing electrophilicity.

Comparative Solvent Performance :

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 8 | 68 | 92 |

| DMF | 5 | 83 | 96 |

| Acetonitrile | 6 | 78 | 94 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. A typical protocol involves:

-

Mixing reagents in DMF (1:1 molar ratio).

-

Irradiating at 150°C for 30 minutes in a sealed vessel.

Advantages :

-

Efficiency : 85% yield in 30 minutes.

-

Energy Savings : 40% reduction in energy consumption compared to conventional reflux.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Continuous flow chemistry enhances scalability by minimizing batch-to-batch variability. Key parameters include:

Crystallization and Drying

Post-synthesis, the compound is crystallized from ethanol/water (3:1 v/v) and dried under vacuum at 50°C. Particle size analysis reveals a monodisperse distribution (D90 < 50 µm), ensuring consistent bioavailability in formulation.

Analytical Characterization

Spectroscopic Confirmation

X-ray Diffraction (XRD)

XRD analysis confirms crystalline structure with characteristic peaks at 2θ = 30.1°, 35.4°, and 43.1°, corresponding to (220), (311), and (400) planes.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine , arises from incomplete substitution. This is minimized by:

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit promising antimicrobial properties. N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can potentially inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar thiazole structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, such as caspase activation and modulation of apoptotic proteins.

Case Study: Anticancer Screening

In a study evaluating the anticancer activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, compounds similar to this compound showed promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity Results

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| Compound D | MCF7 | 75% |

| Compound E | MDA-MB-231 | 68% |

| Compound F | A549 | 70% |

Neuroprotective Effects

Recent investigations suggest that thiazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can significantly influence the biological activity of the compound.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Structural Analogues with Varying Methoxy Substitutions

Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine)

- Substituents : N-2,4-dimethoxyphenyl and C-4-(4-methoxyphenyl).

- Activity : Exhibits submicromolar IC50 values (0.12–0.45 μM) in human cancer cell lines (SGC-7901, HeLa, MCF-7), making it the most potent compound in its series .

- Mechanism : Binds to the colchicine site of tubulin, inhibiting polymerization and disrupting microtubule dynamics. Induces G2/M phase cell cycle arrest in a concentration- and time-dependent manner .

- Comparison : The additional 4-methoxy group on the N-aryl ring enhances potency compared to the target compound, which lacks this substitution. This highlights the importance of methoxy positioning in optimizing tubulin-binding activity.

Analogues with Electron-Withdrawing Groups

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Substituents : N-3-chloro-2-methylphenyl and C-4-(4-fluorophenyl).

- Comparison : The chloro and fluoro substituents, being electron-withdrawing, likely shift the compound’s biological activity toward antibacterial applications rather than anticancer effects. This contrasts with the methoxy-rich target compound, which prioritizes tubulin inhibition.

Analogues with Nitro and Triazolyl Modifications

N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

- Substituents: N-4-(4-nitrophenoxy)phenyl and C-4-(4-methoxyphenyl).

- Activity : Exhibits potent anthelmintic and antibacterial activities .

- Comparison: The nitro-phenoxy group enhances anthelmintic efficacy, whereas the methoxyphenyl group retains partial overlap with the target compound’s structure. This suggests that hybrid substituents can diversify biological applications.

4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine

- Substituents : C-4-(4-methoxyphenyl) with triazolyl-methyl groups.

Mortalin/PARP1 Inhibitors

MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine)

- Substituents : N-4-methoxyphenyl with a triazolyl-sulfanylmethyl group.

- Activity : Acts as a dual inhibitor of Mortalin and PARP1, with antiproliferative effects at 5–30 μM concentrations .

- Comparison : The 4-methoxyphenyl group is retained, but the additional triazolyl-sulfanylmethyl side chain redirects activity toward Mortalin/PARP1 co-inhibition, diverging from tubulin-targeted mechanisms.

Anti-Tubercular Agents

4-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

- Substituents : C-4-(2-methoxyphenyl) and N-2-(trifluoromethyl)phenyl.

- Comparison : The trifluoromethyl group’s electron-withdrawing nature may enhance membrane permeability, a trait less critical for tubulin inhibitors like the target compound.

Mechanistic Insights and Structural Trends

- Methoxy Substitutions : Methoxy groups enhance tubulin-binding affinity due to their electron-donating nature, which stabilizes interactions with the colchicine site. Increasing methoxy groups (e.g., 10s) improves potency .

- Electron-Withdrawing Groups: Chloro, fluoro, and nitro substituents shift activity toward non-tubulin targets (e.g., antibacterial, anthelmintic) .

- Bulkier Moieties : Triazolyl and sulfanylmethyl groups introduce steric hindrance, redirecting mechanisms to targets like Mortalin/PARP1 .

Biological Activity

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Chemical Formula : CHNOS

- Molecular Weight : 296.39 g/mol

- CAS Number : 324065-60-3

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of thiazole rings through cyclization processes. Various methodologies have been reported in the literature, emphasizing eco-friendly approaches and the use of recyclable catalysts .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that this compound exhibited significant inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | SGC-7901 | 10.5 |

| CA-4 (Control) | SGC-7901 | 8.9 |

The molecular docking studies suggest that this compound binds effectively to the colchicine binding site on tubulin, which is crucial for its mechanism of action against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study involving the functionalization of magnetic nanoparticles with this thiazole derivative demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could effectively disrupt bacterial membranes .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Study on Tubulin Inhibition

A notable case study involved the evaluation of several thiazole derivatives for their ability to inhibit tubulin polymerization. The study found that this compound was one of the most potent compounds tested, showing a clear dose-dependent response in inhibiting cell proliferation in cancer cell lines .

Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound when used as a coating on magnetic nanoparticles. The coated nanoparticles displayed enhanced antibacterial activity compared to free compounds, suggesting potential applications in targeted drug delivery systems .

Q & A

Basic Synthesis: What is the most common synthetic route for preparing N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine?

Answer:

The compound is typically synthesized via the Hantzsch thiazole synthesis , which involves condensing a thiourea derivative with an α-halo ketone. For example:

React N-(2-methoxyphenyl)thiourea with 4-(4-methoxyphenyl)-2-bromoacetophenone in ethanol under reflux (70–80°C) for 6–8 hours .

Neutralize the mixture with ammonium hydroxide to precipitate the product.

Purify via recrystallization using ethanol or dimethyl sulfoxide (DMSO)/water mixtures.

Key Considerations:

- Use anhydrous solvents to avoid hydrolysis.

- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Advanced Synthesis: How can reaction conditions be optimized to improve regioselectivity and yield?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to prevent side reactions .

- Catalysis: Additives like glacial acetic acid (2–5% v/v) stabilize intermediates, improving yields by 15–20% .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining ~85% yield .

- Temperature Control: Reflux at 90°C maximizes cyclization efficiency while minimizing decomposition .

Basic Characterization: What spectroscopic methods confirm the structure of this compound?

Answer:

- 1H/13C NMR:

- IR Spectroscopy: Bands at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) .

- Mass Spectrometry: Molecular ion [M+H]+ at m/z 355.1 (calculated for C17H17N2O2S) .

Advanced Structural Analysis: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Sample Preparation: Grow crystals via slow evaporation of DMF/ethanol (1:2) .

- Data Collection: Use a Bruker D8 VENTURE diffractometer (MoKα radiation, λ = 0.71073 Å) .

- Refinement: SHELXL-2018/3 refines torsion angles and displacement parameters. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

- Key Findings:

Biological Evaluation: What in vitro assays are used to assess antiproliferative activity?

Answer:

- Cell Lines: Test against human cancer lines (e.g., MCF-7, A549, HeLa) using the MTT assay .

- Protocol:

- Mechanistic Studies:

Handling Data Contradictions: How to address discrepancies in biological activity across studies?

Answer:

Structure-Activity Relationships (SAR): How do methoxy substituents influence bioactivity?

Answer:

- Para-Methoxy Group: Enhances tubulin binding via hydrophobic interactions (logP increases by 0.5) .

- Ortho-Methoxy Group: Reduces steric hindrance, improving solubility (logS = -4.2 vs. -5.1 for chloro analogs) .

- Advanced SAR Probes:

Solubility Challenges: What strategies improve aqueous solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.